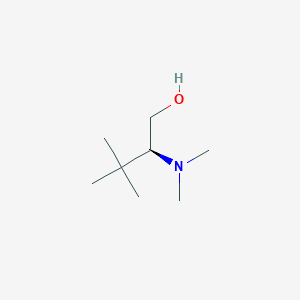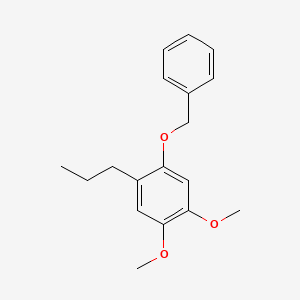
1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene is an organic compound belonging to the class of benzene derivatives It features a benzene ring substituted with benzyloxy, dimethoxy, and propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene typically involves multiple steps, starting from readily available precursors. One common method includes the protection of hydroxyl groups followed by alkylation and subsequent deprotection. For instance, the benzyl protection of phenolic hydroxyl groups can be achieved using benzyl chloride in the presence of a base such as sodium hydroxide. The propyl group can be introduced via Friedel-Crafts alkylation using propyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Solvent selection and purification techniques are also crucial to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Phenols.
Substitution: Nitro derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The benzyloxy and dimethoxy groups can influence the compound’s binding affinity and specificity towards these targets . The exact molecular pathways involved can vary based on the specific biological context and the nature of the target .
Comparison with Similar Compounds
1-(Benzyloxy)-2-iodo-4-tert-octylbenzene: Similar in structure but with an iodine substituent, used in Ullmann coupling reactions.
1-(2-Benzyloxy-2-phenylethyl)-1,2,3-triazole: A triazole derivative with antifungal activity.
1-Benzyloxy-5-phenyltetrazole: Known for its activity against androgen receptor-dependent prostate cancer cells.
Uniqueness: 1-(Benzyloxy)-4,5-dimethoxy-2-propylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
583026-97-5 |
|---|---|
Molecular Formula |
C18H22O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1,2-dimethoxy-4-phenylmethoxy-5-propylbenzene |
InChI |
InChI=1S/C18H22O3/c1-4-8-15-11-17(19-2)18(20-3)12-16(15)21-13-14-9-6-5-7-10-14/h5-7,9-12H,4,8,13H2,1-3H3 |
InChI Key |
FUZPSORMISWKQM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C(C=C1OCC2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-fluoro-4-[4-(4-octylphenyl)buta-1,3-diyn-1-YL]benzene](/img/structure/B12577826.png)
![Acetamide,2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B12577831.png)

![12-[(2-Bromopropanoyl)oxy]dodecanoic acid](/img/structure/B12577841.png)
![3,3-Difluorotricyclo[4.2.1.0~2,5~]nonane](/img/structure/B12577842.png)
![(5aR,8aR,9R)-9-(3,4-dihydroxy-5-methoxy-phenyl)-5a,6,8a,9-tetrahydroisobenzofuro[6,5-f][1,3]benzodioxole-5,8-dione](/img/structure/B12577849.png)
oxophosphanium](/img/structure/B12577850.png)
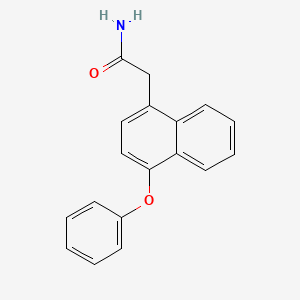
![4-[2-(2,3-Dichloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B12577855.png)
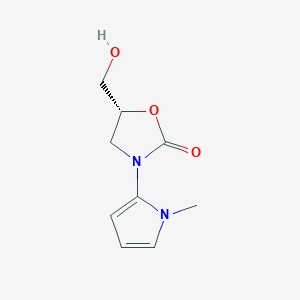
![L-Proline, 5-oxo-3-[4-(trifluoromethyl)phenyl]-, (3R)-](/img/structure/B12577870.png)
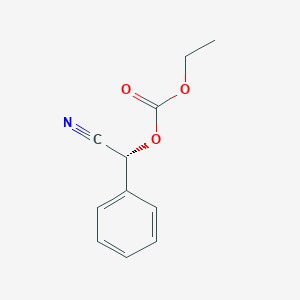
![[1-(4-Dodecylbenzene-1-sulfonyl)piperidin-2-yl]methanol](/img/structure/B12577891.png)
